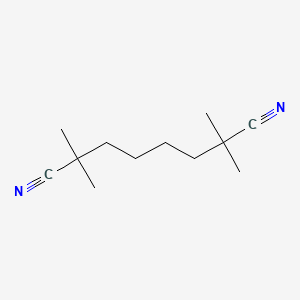![molecular formula C26H44O2 B11943609 Ethanone, 1-[4-(octadecyloxy)phenyl]- CAS No. 67389-64-4](/img/structure/B11943609.png)
Ethanone, 1-[4-(octadecyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(octadecyloxy)phenyl]-: is an organic compound characterized by the presence of a phenyl ring substituted with an octadecyloxy group and an ethanone moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(octadecyloxy)phenyl]- typically involves the alkylation of 4-hydroxyacetophenone with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Ethanone, 1-[4-(octadecyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethanone, 1-[4-(octadecyloxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[4-(octadecyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(octadecyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The octadecyloxy group enhances the lipophilicity of the compound, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. This can lead to modulation of cellular signaling pathways and biological activities.
Comparaison Avec Des Composés Similaires
- Ethanone, 1-[4-(phenylmethoxy)phenyl]-
- Ethanone, 1-(4-ethylphenyl)-
- Ethanone, 1-[1,1’-biphenyl]-4-yl-
Comparison:
- Ethanone, 1-[4-(octadecyloxy)phenyl]- is unique due to the presence of the long octadecyloxy chain, which imparts distinct physicochemical properties compared to other similar compounds.
- The octadecyloxy group enhances the compound’s lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.
- Other similar compounds may have different substituents, leading to variations in their reactivity, solubility, and biological activities.
Propriétés
Numéro CAS |
67389-64-4 |
|---|---|
Formule moléculaire |
C26H44O2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
1-(4-octadecoxyphenyl)ethanone |
InChI |
InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-26-21-19-25(20-22-26)24(2)27/h19-22H,3-18,23H2,1-2H3 |
Clé InChI |
HGPQRVHYGGCJJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)





